2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPHJRFSHYVSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324070 | |
| Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
442554-03-2 | |
| Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Topic: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The compound 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 442554-03-2) represents a specific functionalization of the imidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry. Distinguished by the methyl group at the 8-position (peri- to the bridgehead nitrogen), this molecule serves as a critical probe for exploring steric tolerance in the benzodiazepine binding site of GABA-A receptors and the Translocator Protein (TSPO). Unlike its 6-methyl isomer (the core of the blockbuster drug Zolpidem), the 8-methyl variant introduces unique steric constraints that alter receptor subtype selectivity and metabolic stability.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Structure
-
IUPAC Name: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
-
Molecular Formula:
-
Molecular Weight: 242.70 g/mol
-
Core Scaffold: Imidazo[1,2-a]pyridine (fused 5,6-bicyclic system)
Structural Geometry
The molecule consists of a planar imidazopyridine bicyclic core. The 2-aryl substituent (4-chlorophenyl) is capable of rotation, typically adopting a non-planar conformation relative to the core to minimize steric repulsion with the H3 proton of the imidazole ring.
Critical Structural Feature (The 8-Methyl Group):
The methyl group at position 8 is located on the pyridine ring adjacent to the bridgehead carbon (C8a). This placement creates a "steric buttress" effect near the bridgehead, distinct from the 6-methyl substitution found in Zolpidem, which projects outward from the long axis of the molecule. This steric bulk can significantly influence binding affinity by clashing with residues in the
| Property | Value | Note |
| LogP (Predicted) | ~3.8 - 4.1 | Highly lipophilic, suitable for CNS penetration |
| TPSA | ~17.8 | Low polar surface area, indicating high BBB permeability |
| H-Bond Donors | 0 | Lacks classic donor groups (unless functionalized) |
| H-Bond Acceptors | 2 | N1 (imidazole) and N4 (bridgehead) |
Synthetic Methodology
The synthesis of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is classically achieved via a Hantzsch-type condensation . This reaction is robust, scalable, and serves as a primary method for generating 2-aryl-imidazo[1,2-a]pyridine libraries.
Reaction Logic
The synthesis involves the condensation of 2-amino-3-methylpyridine with 2-bromo-4'-chloroacetophenone .
-
Regiochemistry Control: The starting material, 2-amino-3-methylpyridine, dictates the 8-methyl substitution pattern.
-
Mapping: The pyridine Nitrogen (N1) becomes the bridgehead Nitrogen (N4). The exocyclic amine nitrogen becomes N1 of the imidazole ring. The C3-methyl of the pyridine ring ends up at position 8 in the fused system.
-
Step-by-Step Protocol
-
Reagents: 2-Amino-3-methylpyridine (1.0 eq), 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq), Sodium Bicarbonate (
) or Triethylamine (base). -
Solvent: Ethanol (EtOH) or Acetone.
Procedure:
-
Dissolution: Dissolve 2-amino-3-methylpyridine (10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol) portion-wise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) will show the disappearance of the alpha-haloketone. -
Workup: Cool the reaction mixture. The hydrobromide salt of the product may precipitate.
-
Neutralization: Neutralize with saturated aqueous
to liberate the free base. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over
. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of the Hantzsch-type condensation leading to the imidazo[1,2-a]pyridine core.
Pharmacological Applications[2][5][6][7][8][9]
GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine class is synonymous with "Z-drugs" (e.g., Zolpidem), which bind to the benzodiazepine site of the GABA-A receptor.
-
SAR Insight (8-Methyl vs. 6-Methyl):
-
Zolpidem (6-Methyl): High affinity for the
subunit (sedative/hypnotic). The 6-methyl group fits into a lipophilic pocket defined by His101 (in ) or equivalent residues. -
8-Methyl Analog: The 8-methyl group introduces steric bulk near the "floor" of the binding pocket. Research indicates that substituents at the 8-position often reduce affinity compared to the 6-position due to steric clash with the receptor backbone, or they shift selectivity profiles. However, the 2-(4-chlorophenyl) moiety is a strong pharmacophore for binding, often retaining potency despite the 8-methyl clash.
-
Utility: This compound is frequently used to map the steric boundaries of the benzodiazepine binding pocket.
-
TSPO (Translocator Protein) Ligand
Imidazo[1,2-a]pyridines with 2-aryl substitutions are potent ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.
-
Relevance: TSPO is upregulated in activated microglia during neuroinflammation.
-
Binding: The 2-(4-chlorophenyl) group mimics the 4-chlorophenyl moiety found in PK 11195 (a classic TSPO ligand). The 8-methyl group modulates the lipophilicity and residence time of the ligand on the TSPO receptor.
Biological Signaling Context
Caption: Dual pharmacological action on GABA-A receptors (neuronal inhibition) and TSPO (mitochondrial modulation).
Experimental Validation & Quality Control
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following criteria.
Analytical Standards
-
1H NMR (CDCl3, 400 MHz):
- 2.60 ppm (s, 3H): Characteristic singlet for the 8-methyl group.
- 7.85 ppm (s, 1H): Characteristic singlet for the H3 proton on the imidazole ring.
- 6.70 - 8.00 ppm: Aromatic protons (Pyridine ring protons will show coupling patterns distinct from the 4-chlorophenyl system).
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z = 243.06. Observe characteristic chlorine isotope pattern (
ratio of ~3:1).
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C, desiccated.
-
Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol; insoluble in water.
References
-
Gueiffier, A., et al. (1998). "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry. Link
-
Trapani, G., et al. (2003). "Structure-activity relationships of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques." Journal of Medicinal Chemistry. Link
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents."[1] Anti-Cancer Agents in Medicinal Chemistry. Link
-
Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands." Journal of Medicinal Chemistry. Link
-
Rupniak, N.M., et al. (1997). "Pharmacological characterisation of the imidazopyridine TSPO ligand." Neuropharmacology. Link
Sources
Physicochemical Profiling & Therapeutic Potential of 8-Methylimidazo[1,2-a]pyridine Derivatives
[1]
Executive Summary: The "Magic Methyl" Effect
The 8-methylimidazo[1,2-a]pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. While the parent imidazo[1,2-a]pyridine is a well-established pharmacophore (e.g., Zolpidem, Alpidem), the introduction of a methyl group at the C8 position is not merely cosmetic. It acts as a critical metabolic block and electronic tuner .
By sterically shielding the C8 position from oxidative metabolism and modulating the electron density of the bridgehead nitrogen (N1), the 8-methyl substituent significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the molecule. This guide provides a deep dive into the physicochemical basis of these effects, offering researchers a roadmap for leveraging this scaffold in drug discovery.
Physicochemical Core Analysis
Electronic Landscape & Basicity (The N1 Switch)
The biological activity of imidazo[1,2-a]pyridines often hinges on the basicity of the bridgehead nitrogen (N1).
-
Basicity (pKa): The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8 (measured in water).
-
Effect of 8-Methyl: The methyl group at C8 exerts a positive inductive effect (+I), pushing electron density into the ring system.
-
Theoretical Shift: Based on Hammett relationships for pyridines, a methyl group typically raises pKa by 0.5–0.8 units due to electron donation.
-
Steric Counter-Effect: However, the C8 position is peri-like to the bridgehead nitrogen. The steric bulk of the methyl group can hinder solvation of the protonated cation, potentially dampening the basicity increase.
-
Net Result: The 8-methyl derivative typically exhibits a pKa in the range of 7.0 – 7.4 . This range is physiologically ideal, allowing a significant fraction of the molecule to remain uncharged at physiological pH (7.4) for membrane permeation, while becoming protonated in acidic environments (e.g., gastric parietal cells, pH < 4), which is the mechanism for Potassium-Competitive Acid Blockers (P-CABs).
-
Lipophilicity (LogP/LogD)
The 8-methyl group increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | 8-Methylimidazo[1,2-a]pyridine | Impact of 8-Me |
| MW | 118.14 g/mol | 132.16 g/mol | Slight increase |
| pKa (N1) | ~6.8 | ~7.2 (Est.) | Increased basicity (+I effect) |
| LogP (Calc) | 1.21 | 1.75 | Enhanced lipophilicity |
| TPSA | 17.8 Ų | 17.8 Ų | Unchanged (Polar surface constant) |
| Metabolic Liability | High (C8 Oxidation) | Low | Blocks C8 oxidation site |
Metabolic Stability
The C8 position in the unsubstituted scaffold is electron-rich and prone to CYP450-mediated oxidation. Methyl substitution at this site effectively "caps" this liability, forcing metabolism to occur at less favorable positions or on the side chains, thereby extending the half-life (
Synthetic Pathways[3]
Two primary methodologies dominate the synthesis of this scaffold: the classical condensation (Method A) and the multicomponent coupling (Method B).
Method A: Condensation (Hantzsch-type)
-
Reactants: 2-Amino-3-methylpyridine +
-Haloketone. -
Mechanism: Nucleophilic attack of the ring nitrogen on the alkyl halide, followed by cyclization and dehydration.
-
Pros: High yields, scalable.
-
Cons: Requires handling of lachrymatory
-haloketones.
Method B: Groebke–Blackburn–Bienaymé (GBB) Reaction
-
Reactants: 2-Amino-3-methylpyridine + Aldehyde + Isonitrile.
-
Catalyst: Lewis acid (e.g.,
, ) or Brønsted acid. -
Pros: One-pot, atom-economical, allows rapid library generation (C3 diversity).
Synthesis Workflow Visualization
Caption: Comparative synthetic workflows for 8-methylimidazo[1,2-a]pyridine scaffolds. Method A yields the core; Method B yields C3-functionalized libraries.
Biomedical Applications & Case Studies
Potassium-Competitive Acid Blockers (P-CABs)
The 8-methyl group is pivotal in the design of next-generation anti-ulcer drugs (P-CABs) like Linaprazan derivatives.
-
Mechanism: These drugs accumulate in the highly acidic canaliculi of parietal cells. The N1 nitrogen becomes protonated (pH < 1), trapping the drug in the compartment where it binds to the
-ATPase. -
Role of 8-Methyl: It fine-tunes the pKa to ensure the drug is lipophilic enough to enter the cell at pH 7.4 but basic enough to be trapped at pH 1.0.
Antimycobacterial Agents (Anti-TB)
Derivatives of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid have shown potent activity against Mycobacterium tuberculosis.
-
Target: QcrB (component of the electron transport chain).[1]
-
SAR Insight: The 8-methyl group is strictly required for activity in specific series; removal or replacement with H often leads to a >10-fold loss in potency (MIC), suggesting a tight steric fit in the QcrB binding pocket.
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
A robust, green chemistry adaptation using iodine catalysis.
Reagents:
-
2-Amino-3-methylpyridine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Molecular Iodine (
) (0.2 mmol, 20 mol%) -
Solvent: Polyethylene glycol (PEG-400) or Water (if using surfactant).
Procedure:
-
Mixing: In a 10 mL round-bottom flask, combine 2-amino-3-methylpyridine and acetophenone in PEG-400 (2 mL).
-
Catalysis: Add molecular iodine (
). -
Heating: Stir the mixture at 100°C for 3–5 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Cool to room temperature. Add aqueous
(10%) to quench unreacted iodine. Extract with ethyl acetate ( mL). -
Purification: Dry organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Validation:
-
1H NMR (CDCl3): Look for the characteristic singlet of the imidazole proton (H3) around
7.8–8.0 ppm and the methyl doublet/singlet around 2.6 ppm.
Protocol 2: pKa Determination (Spectrophotometric Titration)
Essential for validating the "N1 Switch" mechanism.
Materials:
-
Compound stock solution (
M in Methanol). -
Buffer series (pH 2.0 to 10.0 in 0.5 unit increments).
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Prepare 10 samples, each containing 100
L of compound stock and 2.9 mL of a specific buffer. -
Measurement: Record UV-Vis spectra (200–400 nm) for each pH.
-
Analysis: Identify the
shift between the protonated form (low pH) and neutral form (high pH). -
Calculation: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
References
-
Synthesis & Catalysis: Yan, H., et al. "Iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives." Synlett, 2012, 23, 2961-2962.
-
Green Chemistry: Zhang, Y., et al. "Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines in water." J. Org. Chem., 2021, 86, 6239-6246.
-
Antimycobacterial Activity: Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[1] PLoS ONE, 2012, 7(12): e52951.[1]
- P-CAB Mechanism: Senn-Bilfinger, J., & Sturm, E. "The development of a new class of drugs: the acid pump antagonists (APAs)." Gen. Pharmacol., 1998, 30(5), 649-654. (Foundational mechanism for imidazopyridine P-CABs).
-
Physicochemical Data: "8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid."[2] PubChem Compound Summary, CID 2759860.
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine via Condensation Reaction
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its prevalence in a wide array of pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine. The synthesis is achieved through a robust and efficient condensation reaction between 2-amino-3-picoline and 2-bromo-4'-chloroacetophenone.[3][4] We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, outline critical safety precautions, and detail the analytical methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable methodology for accessing this important class of molecules.
Mechanistic Rationale and Pathway
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a classic and highly effective cyclocondensation reaction, often considered a variant of the Tschitschibabin reaction.[2][5] The reaction proceeds through a well-established, two-stage mechanism:
-
Nucleophilic Substitution (N-Alkylation): The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-3-picoline on the α-carbon of 2-bromo-4'-chloroacetophenone. This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl and bromine groups. This step results in the displacement of the bromide ion and the formation of an intermediate N-(2-oxo-2-(4-chlorophenyl)ethyl)-3-methylpyridin-2-aminium bromide salt.
-
Intramolecular Cyclization and Dehydration: The intermediate pyridinium salt then undergoes an intramolecular nucleophilic attack where the pyridine ring nitrogen attacks the electrophilic carbonyl carbon. This forms a five-membered heterocyclic alcohol intermediate (a hemiaminal-like structure). The final step is a dehydration (loss of a water molecule), driven by the thermodynamic stability gained from forming the aromatic imidazo[1,2-a]pyridine ring system.[6]
This mechanistic pathway is visualized in the diagram below.
Caption: Step-by-step experimental workflow for the synthesis and purification.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-picoline (1.081 g, 10.0 mmol) and 2-bromo-4'-chloroacetophenone (2.335 g, 10.0 mmol).
-
Solvent Addition: Add 75 mL of absolute ethanol to the flask. The choice of ethanol is strategic; it is an excellent solvent for both reactants and facilitates the reaction without being overly nucleophilic, which could lead to side products. [7]3. Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Maintain the reflux for 4-6 hours.
-
Expert Tip: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of starting materials and the appearance of a new, typically UV-active, spot indicates product formation.
-
-
Solvent Removal: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: To the resulting residue, add approximately 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-20 minutes to remove residual water. Filter the drying agent using a Büchner funnel.
-
Purification by Recrystallization: Concentrate the filtrate on a rotary evaporator to yield the crude product as a solid. Purify the solid by recrystallization. [8]Dissolve the crude product in a minimal amount of hot ethanol and then add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Safety Precautions
-
General: Perform all steps in a well-ventilated chemical fume hood. [9]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* 2-Bromo-4'-chloroacetophenone: This compound is a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage. [10][12]Avoid inhalation of dust and contact with skin and eyes. Handle with extreme care. [9][12]In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [11][12]* Ethanol: Ethanol is a flammable liquid. Keep away from open flames and sparks.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Product Characterization
The identity and purity of the synthesized 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine should be confirmed using standard analytical techniques.
Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | Crystalline solid (color may vary from off-white to yellow) |
| Yield | 75-85% (typical) |
| Melting Point | A sharp melting point range is indicative of high purity. |
| ¹H NMR (CDCl₃) | Expect aromatic protons in the δ 7.0-8.0 ppm range. The methyl group (at C8) should appear as a singlet around δ 2.3-2.5 ppm. The protons on the imidazopyridine core will have characteristic shifts and coupling constants. [13] |
| ¹³C NMR (CDCl₃) | Expect signals for all 14 unique carbons. The methyl carbon should appear around δ 15-20 ppm. Aromatic and heterocyclic carbons will appear in the δ 110-150 ppm range. |
| Mass Spec (ESI+) | The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₄H₁₁ClN₂), which is 242.71 g/mol . Isotopic peaks for Chlorine (³⁵Cl/³⁷Cl) should be observed. |
| FT-IR (KBr) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the 1400-1650 cm⁻¹ region, and a C-Cl stretching band. |
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure all starting materials are pure and dry. Reaction time can be extended, or a mild, non-nucleophilic base can be added to scavenge the HBr byproduct as it forms, driving the reaction forward.
-
Impure Product: Incomplete reaction or side reactions can lead to impurities. Ensure the work-up procedure is followed carefully, particularly the neutralization step. If recrystallization is insufficient, column chromatography on silica gel (using a hexanes/ethyl acetate gradient) can be employed for further purification.
-
Solvent Choice: While ethanol is effective, other solvents like methanol or isopropanol can be used. For difficult substrates, higher boiling point solvents like n-butanol may be necessary. However, nucleophilic solvents like methanol can sometimes form adducts with intermediates, so their use should be considered carefully. [14]
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine. By following the outlined steps for reaction, purification, and characterization, researchers can confidently produce this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The provided mechanistic insights and safety protocols ensure a comprehensive understanding and safe execution of the synthesis.
References
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Chemsrc. 2-Bromo-4'-chloroacetophenone | CAS#:165120-40-1. Available from: [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
YouTube. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. Available from: [Link]
-
ResearchGate. Imidazopyridine derivatives from the Chichibabin reaction. Available from: [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
Wikipedia. Condensation reaction. Available from: [Link]
-
TSI Journals. Organic CHEMISTRY. Available from: [Link]
-
TSI Journals. Organic CHEMISTRY. Available from: [Link]
-
DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available from: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
Chemistry Stack Exchange. Mechanism for condensation reactions of amino acids. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ResearchGate. Mechanistic pathway for the three‐component condensation reaction to... Available from: [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Condensation reaction - Wikipedia [en.wikipedia.org]
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- 9. 2-Bromo-4'-chloroacetophenone | CAS#:165120-40-1 | Chemsrc [chemsrc.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Executive Summary
This Application Note details the optimized protocol for the synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine , a pharmacologically relevant scaffold found in anxiolytics, antivirals, and anti-inflammatory agents. Utilizing microwave irradiation, this protocol reduces reaction time from 8–12 hours (thermal reflux) to under 20 minutes while improving yield and purity. The method employs ethanol as a green solvent, eliminating the need for chlorinated solvents and enabling a catalyst-free cyclocondensation.
Introduction & Scientific Rationale
The "Privileged" Scaffold
The imidazo[1,2-a]pyridine core is classified as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Specifically, 2-aryl-substituted derivatives are structural analogues of Zolpidem and Alpidem, acting as ligands for benzodiazepine receptors (GABA-A agonists).
The Challenge of Thermal Synthesis
Conventional synthesis (Hantzsch-type condensation) typically requires refluxing 2-aminopyridines with
-
Side Reactions: Oxidative decomposition of the sensitive aminopyridine.
-
Low Throughput: Bottlenecks in library generation.
-
Purification Burden: Requirement for flash chromatography to remove byproducts.
The Microwave Solution
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating. The polar reaction components (ethanol and the ionic intermediate) align with the oscillating electric field, generating internal heat. This "molecular friction" provides:
-
Rapid Kinetics: Arrhenius rate acceleration.
-
Cleaner Profiles: Uniform heating minimizes "wall effects" and hot spots associated with oil baths.
-
Green Chemistry: Compatible with benign solvents (EtOH,
) and often requires no external base.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine core proceeds via a nucleophilic substitution followed by a cyclodehydration.
Key Mechanistic Insight: The endocyclic nitrogen (N1) of the 2-aminopyridine is more nucleophilic than the exocyclic amine (
Figure 1: Mechanistic pathway for the cyclocondensation. The 8-methyl substituent (from 3-picoline) exerts steric influence but directs regioselectivity.
Materials & Instrumentation
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Amino-3-picoline | 108.14 | 1.0 | Nucleophile (Scaffold) |
| 2-Bromo-4'-chloroacetophenone | 233.49 | 1.0 | Electrophile |
| Sodium Bicarbonate ( | 84.01 | 1.2 | Acid Scavenger (Optional)* |
| Ethanol (Absolute) | - | Solvent | Green Medium |
*Note: While the reaction proceeds catalyst-free, mild base aids in neutralizing the HBr byproduct, preventing protonation of the unreacted aminopyridine.
Instrumentation
-
System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vials.
-
Control: IR temperature sensor required.
Experimental Protocols
Protocol A: Optimization Screen (Small Scale)
Use this protocol to validate reagents and solvent quality.
-
Setup: In a 10 mL microwave vial, dissolve 2-amino-3-picoline (108 mg, 1.0 mmol) and 2-bromo-4'-chloroacetophenone (233 mg, 1.0 mmol) in Ethanol (3 mL).
-
Sealing: Add a magnetic stir bar and seal with a PTFE/silicone cap.
-
Irradiation:
-
Temp: 100°C
-
Time: 15 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
TLC Check: Spot reaction mixture vs. starting materials (Eluent: 20% EtOAc in Hexanes). Product should appear as a highly fluorescent spot under UV (254/365 nm).
Protocol B: Preparative Synthesis (Scaled Up)
Standard operating procedure for library production.
-
Charge: To a 35 mL microwave vial, add 2-amino-3-picoline (540 mg, 5.0 mmol) and 2-bromo-4'-chloroacetophenone (1.16 g, 5.0 mmol).
-
Solvent: Add Ethanol (10 mL). Note: High concentration aids precipitation during workup.
-
Base: Add
(504 mg, 6.0 mmol). -
Microwave Parameters:
-
Ramp: 2 minutes to 110°C.
-
Hold: 15 minutes at 110°C.
-
Cooling: Air jet cooling to <40°C.
-
-
Workup (Crystallization):
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Stir vigorously for 10 minutes. The product will precipitate as a solid.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (
) and cold ethanol (1 x 5 mL).
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Figure 2: Operational workflow for the preparative synthesis.
Results & Characterization
Comparison: Microwave vs. Thermal
Data derived from internal validation and literature precedents for imidazo[1,2-a]pyridine synthesis.
| Parameter | Thermal Reflux | Microwave Protocol | Advantage |
| Reaction Time | 8 – 12 Hours | 15 – 20 Minutes | 30x Faster |
| Solvent | EtOH (Reflux) | EtOH (Sealed) | Equivalent |
| Yield | 65 – 75% | 88 – 94% | Higher Efficiency |
| Purification | Column Chromatography often required | Simple Filtration | Green/Low Cost |
Analytical Data (Expected)
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point: 168–170°C (Consistent with derivatives of this class).
-
NMR (400 MHz,
):-
2.60 (s, 3H,
at C8). - 7.85 (d, 2H, Ar-H, chlorophenyl).
- 7.75 (s, 1H, H3 of imidazole ring).
- 7.95 (d, 1H, H5 of pyridine).
-
Note: The C8-methyl group simplifies the splitting pattern of the pyridine ring compared to the unsubstituted parent.
-
2.60 (s, 3H,
Troubleshooting & Expert Tips
-
Regioselectivity Issues:
-
Starting Material Persists:
-
Safety Note:
- -Haloketones are potent lachrymators. Handle all solids in a fume hood before sealing the microwave vial.
References
-
Perumal, P. T., et al. "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines." Green Chemistry Letters and Reviews, 2010.
-
Bagdi, A. K., et al. "Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances, 2015.
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 2016.
-
General Protocol Validation: BenchChem Application Note on Microwave-Assisted Synthesis of Imidazopyridines.
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Regioselective C-3 Functionalization of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of this core, particularly at the C-3 position, is a key strategy for the generation of diverse molecular libraries for drug discovery and the development of novel functional materials.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective functionalization of a specific derivative, 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, at its highly nucleophilic C-3 position. The protocols described herein are based on established chemical transformations and are designed to be robust and reproducible.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is electron-rich, and the C-3 position is the most nucleophilic and thus most susceptible to electrophilic attack.[2][4] This inherent reactivity is a cornerstone of the synthetic strategies outlined in this guide. The electron-donating character of the fused pyridine ring and the nitrogen atom at position 1 enhance the electron density at C-3, making it the preferred site for a variety of functionalization reactions.
Key C-3 Functionalization Protocols
This section details step-by-step protocols for several key C-3 functionalization reactions of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
Vilsmeier-Haack Formylation: Synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] This protocol has been successfully applied to the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.[6]
Experimental Workflow
Caption: Vilsmeier-Haack Formylation Workflow.
Detailed Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.[7]
Friedel-Crafts Acylation: Synthesis of 3-Acetyl-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Friedel-Crafts acylation provides a direct route to introduce an acetyl group at the C-3 position, yielding a valuable building block for further synthetic transformations. A highly efficient and selective method for the C-3 acetylation of imidazo[1,2-a]pyridines has been developed using aluminum chloride as a catalyst.[8]
Experimental Workflow
Caption: Friedel-Crafts Acylation Workflow.
Detailed Protocol
-
Reaction Setup: To a stirred suspension of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl).
-
Neutralization: Make the aqueous solution basic (pH ~8-9) by the addition of a 2M aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 3-acetylated product.[8]
C-3 Nitration: Synthesis of 2-(4-Chlorophenyl)-8-methyl-3-nitroimidazo[1,2-a]pyridine
The introduction of a nitro group at the C-3 position can be achieved through electrophilic nitration. This functional group serves as a versatile handle for further transformations, such as reduction to an amino group.
Experimental Workflow
Caption: C-3 Nitration Workflow.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1:1 v/v) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the solution with a concentrated aqueous solution of ammonium hydroxide (NH₄OH) until a precipitate is formed.
-
Isolation and Purification: Filter the solid precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Palladium-Catalyzed C-3 Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Direct C-H arylation at the C-3 position of imidazo[1,2-a]pyridines with aryl halides or their surrogates offers an efficient route to biaryl structures.[9][10][11]
Experimental Workflow
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C14H9ClN2O | CID 2757793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Handling and Storage Stability of Chlorophenyl Imidazopyridines
Abstract
Chlorophenyl imidazopyridines represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry, including well-known anxiolytic and hypnotic agents.[1][2][3] The integrity and purity of these compounds are paramount for reliable research and the safety and efficacy of resulting pharmaceutical products. This document provides a comprehensive guide to the proper handling, storage, and stability assessment of chlorophenyl imidazopyridines, grounded in established scientific principles and regulatory standards. It details the intrinsic stability of the scaffold, key degradation pathways, and provides a robust protocol for conducting forced degradation studies to elucidate compound-specific stability profiles.
Introduction: The Imperative of Stability
The imidazopyridine nucleus is a privileged scaffold in drug discovery, forming the core of therapeutic agents like Zolpidem and Alpidem.[1] The presence of a chlorophenyl moiety, common in this class, influences the molecule's electronic properties, lipophilicity, and metabolic profile. However, this structure is not inert. It is susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of potentially toxic impurities.[4][5]
Understanding and controlling the stability of these active pharmaceutical ingredients (APIs) is a critical aspect of the drug development process. Stability testing provides essential evidence on how the quality of a drug substance changes over time due to environmental factors like temperature, humidity, and light.[6][7] This knowledge is fundamental for defining recommended storage conditions, re-test periods, and ensuring the overall safety and efficacy of the final drug product.[6][8]
Chemical Profile and Intrinsic Stability
The core structure of an imidazopyridine is a fusion of imidazole and pyridine rings.[9] This aromatic system is generally stable, but its reactivity is influenced by its substituents. The key features relevant to stability are:
-
Imidazo Ring: The imidazole portion of the scaffold is susceptible to oxidation and photodegradation, which can lead to ring opening or the formation of various oxidized species like imidazolones.[10][11]
-
Pyridine Ring: While relatively stable, the nitrogen atom can be a site for N-oxide formation under strong oxidative conditions.[12]
-
Chlorophenyl Group: The chlorine atom is generally stable, but the phenyl ring can be a site for hydroxylation under certain oxidative or photolytic conditions.
-
Side Chains: The substituents at various positions (e.g., the acetamide side chain in Zolpidem) are often the most labile part of the molecule and are common sites for initial degradation, particularly hydrolysis.[12][13]
Studies on zolpidem tartrate, a representative chlorophenyl imidazopyridine, show that the API is relatively stable in its solid form but demonstrates significant instability in solution when exposed to light or non-neutral pH.[13][14]
Key Factors Influencing Degradation
The degradation of chlorophenyl imidazopyridines is primarily driven by four environmental factors: pH (hydrolysis), light (photolysis), oxidation, and temperature.
Hydrolytic Degradation (Effect of pH)
In aqueous solutions, the stability of these compounds is highly pH-dependent. The amide linkage, present in many derivatives like zolpidem, is particularly susceptible to hydrolysis.
-
Acidic and Alkaline Conditions: Both acidic and basic environments can catalyze the hydrolysis of amide side chains. Studies on zolpidem show significant degradation in both 1.0 M HCl and 0.1 M NaOH, with alkaline conditions being particularly aggressive, causing over 40% degradation in just one hour at elevated temperatures.[12][13] The primary hydrolytic degradant is typically the corresponding carboxylic acid (e.g., "zolpacid" from zolpidem).[12][13][14]
-
Neutral Conditions: In neutral solutions (pH ~7), the compounds are significantly more stable.[12][13]
Photodegradation
Exposure to light, particularly UV light, is a major cause of degradation for imidazopyridines in solution.[4][13] This is a critical consideration for both handling and storage.
-
Mechanism: Photodegradation can induce complex reactions, including oxidation and rearrangement. For zolpidem in solution, photolytic stress leads to the formation of multiple degradants, including oxozolpidem, zolpaldehyde, and zolpyridine.[13][14]
-
Mitigation: The use of amber or opaque containers is essential to protect solutions from light.[15][16] Work should be conducted in low-light environments, and samples can be covered with aluminum foil for added protection.[5][15]
Oxidative Degradation
The imidazopyridine core is susceptible to oxidation. Common laboratory reagents like hydrogen peroxide (H₂O₂) can induce the formation of N-oxides and other oxygenated derivatives.[12] This pathway can be relevant if the compound is exposed to oxidizing agents or formulated with excipients that contain peroxide impurities.[17]
Thermal Degradation
In the solid state, most chlorophenyl imidazopyridines exhibit good thermal stability under typical storage conditions.[12][13] However, elevated temperatures can accelerate other degradation pathways, especially hydrolysis and oxidation, when the compound is in solution or exposed to humidity.[12][13]
Recommended Handling and Storage Protocols
Adherence to strict handling and storage procedures is necessary to maintain the integrity of these compounds.
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle solid powders in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Dispensing: Use clean spatulas and glassware to prevent cross-contamination.[16] Avoid creating dust when handling powders.
-
Light Exposure: For photosensitive compounds, minimize exposure to ambient and direct light. Use a dimly lit room or a safety cabinet with the light turned off when preparing solutions.[5][15] Cover flasks and vials with aluminum foil.
Recommended Storage Conditions
Storage conditions should be selected to mitigate the risks identified above.
| Form | Condition | Temperature | Container | Rationale |
| Solid (API) | Dry, Dark | -20°C (Long-term) or 2-8°C (Short-term) | Tightly sealed, amber glass vials or opaque containers. Store in a desiccator. | Protects from light, humidity, and heat. Low temperature slows any potential solid-state degradation. Alpidem is stable for ≥ 4 years at -20°C.[18] |
| Solutions | Protected from Light | -20°C or -80°C | Tightly sealed, amber glass vials or cryovials with inert gas (N₂ or Ar) overlay. | Prevents photodegradation and hydrolysis. Freezing minimizes chemical reactivity. Inert gas displaces oxygen, preventing oxidation. |
Protocol: Stability Assessment via Forced Degradation
A forced degradation (or stress testing) study is the cornerstone of stability assessment.[19] Its purpose is to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical method is "stability-indicating."[6][20] This protocol is based on the principles outlined in the ICH Q1A guidelines.[6]
Diagram: Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study of a drug substance.
Objective
To determine the intrinsic stability of a chlorophenyl imidazopyridine by subjecting it to accelerated stress conditions and to identify the primary degradation products.
Materials and Reagents
-
Chlorophenyl imidazopyridine API
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC system with UV/DAD and/or Mass Spectrometry (MS) detector[21][22]
-
C18 Reverse-Phase HPLC column
-
pH meter
-
Calibrated oven and photostability chamber (compliant with ICH Q1B)
-
Amber glassware and aluminum foil
Experimental Procedure
Step 1: Preparation of Solutions
-
Prepare a primary stock solution of the API at 1 mg/mL in a 50:50 mixture of ACN:Water.
-
For each stress condition, transfer an aliquot of the stock solution into a separate amber vial.
Step 2: Application of Stress Conditions
-
Control Sample: Keep one vial of the stock solution at 2-8°C, protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (due to higher reactivity).[12]
-
Oxidative Degradation: Add a calculated volume of 30% H₂O₂ to a vial to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep one vial of the stock solution (in 50:50 ACN:Water) in an oven at 60°C.
-
Photostability: Place one vial of the stock solution in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Step 3: Sampling and Analysis
-
Withdraw aliquots from each vial at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[19]
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically effective.
-
Mobile Phase Example: A gradient of ACN and an ammonium acetate buffer.[14]
-
Detection: Use a UV/DAD detector to monitor peak purity and an MS detector to obtain mass information for new peaks.
-
Data Evaluation
-
Assay of API: Calculate the percentage of the remaining API at each time point relative to the time-zero control.
-
Identify Degradants: Note the retention time and relative peak area of any new peaks that appear in the stressed samples. Use MS data to determine the mass of the degradants and propose structures.
-
Mass Balance: The sum of the assay of the API and the levels of all degradation products should remain constant (ideally 95-105%) throughout the study. A good mass balance demonstrates that all major degradants are being detected.
Table 1: Summary of Degradation Behavior for a Representative Chlorophenyl Imidazopyridine (Zolpidem)
| Stress Condition | Reactivity | Major Degradation Products Identified | Reference |
| Acid Hydrolysis (1.0 M HCl, 70°C) | Moderate | Zolpacid (hydrolysis of amide side chain) | [12][13] |
| Alkaline Hydrolysis (0.1 M NaOH, 70°C) | High | Zolpacid (hydrolysis of amide side chain) | [12][13] |
| Oxidation (H₂O₂, RT) | Low to Moderate | N-oxides and other oxygenated derivatives | [12] |
| Thermal (Solid, 70°C) | Negligible | No significant degradation observed | [12][13] |
| Photolytic (Solution) | High | Oxozolpidem, Zolpaldehyde, Zolpyridine | [13][14] |
Diagram: Postulated Degradation Pathways of Zolpidem
Caption: Simplified degradation pathways for Zolpidem under hydrolytic and photolytic stress.
Conclusion
The chemical stability of chlorophenyl imidazopyridines is a multifaceted issue that requires rigorous control over handling and storage conditions. These compounds are particularly vulnerable to degradation in solution via hydrolysis and photolysis. Solid-state forms are generally more stable but must be protected from humidity and high temperatures. By implementing the handling procedures and storage conditions outlined in this guide, researchers can ensure the integrity and purity of their materials. Furthermore, the execution of forced degradation studies using the provided protocol will empower scientists to build a comprehensive stability profile, a crucial step in the development of robust and safe therapeutic agents.
References
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (Link: [Link])
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (Link: [Link])
-
Zolpidem Impurity - Alentris Research Pvt. Ltd. (Link: [Link])
-
Fragmentation pattern for zolpidem and key degradation products - ResearchGate. (Link: [Link])
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (Link: [Link])
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ICH Q1 guideline on stability testing of drug substances and drug products. (Link: [Link])
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (Link: [Link])
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Stress Degradation Studies on Zolpidem Tartrate Using LC-DAD and LC-MS Methods. (Link: [Link])
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Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods - AKJournals. (Link: [Link])
-
(PDF) Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. (Link: [Link])
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (Link: [Link])
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5 Tips for Handling Photosensitive Reagents - Labtag Blog. (Link: [Link])
-
Protection of Light Sensitive Products - Pharmaguideline. (Link: [Link])
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Light-Sensitive Injectable Prescription Drugs - PMC. (Link: [Link])
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (Link: [Link])
-
Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed. (Link: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (Link: [Link])
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (Link: [Link])
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (Link: [Link])
-
Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - Oxford Academic. (Link: [Link])
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (Link: [Link])
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Forced Degradation – A Review. (Link: [Link])
-
Drug quality and storage | MSF Medical Guidelines. (Link: [Link])
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Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (Link: [Link])
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Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (Link: [Link])
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Analytical Techniques In Stability Testing - Separation Science. (Link: [Link])
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Alpidem - Wikipedia. (Link: [Link])
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Assay and Stability Testing - Kinam Park. (Link: [Link])
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Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. (Link: [Link])
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Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways - PubMed. (Link: [Link])
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Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. (Link: [Link])
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (Link: [Link])
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. (Link: [Link])
-
Stability testing of existing active substances and related finished products. (Link: [Link])
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Link: [Link])
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (Link: [Link])
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (Link: [Link])
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (Link: [Link])
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (Link: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, which is typically synthesized via the condensation of 2-amino-3-methylpyridine and an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone.[3]
Problem 1: Low or No Product Yield
Q: My reaction is showing low conversion to the desired product, or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a frequent challenge that can often be traced back to several key factors related to reagents, reaction conditions, and the reaction mechanism itself.
Root Cause Analysis & Solutions:
-
Reagent Quality:
-
2-Amino-3-methylpyridine Purity: The nucleophilicity of the pyridine nitrogen is crucial for the initial SN2 reaction with the α-haloketone. Impurities in the 2-amino-3-methylpyridine can interfere with this step. Ensure you are using a high-purity starting material.[4][5]
-
α-Haloketone Stability: 2-Bromo-1-(4-chlorophenyl)ethanone is a lachrymator and can degrade upon exposure to moisture. It's advisable to use it fresh or store it under anhydrous conditions. Degradation will lead to a lower effective concentration and reduced yield.
-
Solvent Purity: The presence of water in the solvent can lead to side reactions, such as hydrolysis of the α-haloketone. Using anhydrous solvents is recommended, especially for reactions sensitive to moisture.
-
-
Reaction Conditions:
-
Temperature: The condensation and subsequent cyclization to form the imidazo[1,2-a]pyridine ring system requires sufficient thermal energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Consider a modest increase in temperature, for example, refluxing in ethanol or isopropanol.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, extending the duration may be necessary to drive the reaction to completion.
-
Base: While the reaction can proceed without a base, the HBr generated during the reaction can protonate the starting 2-amino-3-methylpyridine, reducing its nucleophilicity. The addition of a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can neutralize the acid and improve the reaction rate and yield.
-
-
Mechanistic Considerations: The reaction proceeds through an initial alkylation of the pyridine nitrogen of 2-amino-3-methylpyridine by 2-bromo-1-(4-chlorophenyl)ethanone, followed by an intramolecular cyclization and dehydration.[6] If the initial alkylation is slow, the overall reaction will not proceed efficiently.
Expert Tip: A simple way to check the reactivity of your 2-amino-3-methylpyridine is to run a small-scale control reaction with a more reactive alkylating agent to ensure the amine is sufficiently nucleophilic.
Problem 2: Significant Side Product Formation
Q: I am observing multiple spots on my TLC plate, and the isolated yield of my desired product is low due to purification difficulties. What are the common side products and how can I minimize them?
A: The formation of side products is a common issue that can significantly impact the final yield and purity. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Dimerization of the α-haloketone: In the presence of a base, 2-bromo-1-(4-chlorophenyl)ethanone can undergo self-condensation. This can be minimized by adding the α-haloketone slowly to the reaction mixture containing the 2-amino-3-methylpyridine, ensuring it reacts with the amine rather than itself.
-
Formation of 2-hydroxy-1-(4-chlorophenyl)ethanone: If there is residual water in the reaction, the α-haloketone can be hydrolyzed. Using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Over-alkylation: While less common for this specific substrate, it is possible for the exocyclic amino group to be alkylated, leading to undesired byproducts. This is generally less favored due to the higher nucleophilicity of the endocyclic pyridine nitrogen.[5]
Troubleshooting Workflow for Side Product Formation
Caption: A workflow for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group at the 8-position?
A1: The methyl group at the 8-position (originating from the 3-position of 2-amino-3-methylpyridine) can have electronic and steric effects on the reactivity of the pyridine ring. Electronically, it is a weak electron-donating group, which can slightly increase the nucleophilicity of the pyridine nitrogen.
Q2: Can I use a different halogen on the acetophenone, for example, 2-chloro-1-(4-chlorophenyl)ethanone?
A2: Yes, you can use other α-haloacetophenones. The reactivity generally follows the trend I > Br > Cl. Using 2-chloro-1-(4-chlorophenyl)ethanone will likely require more forcing conditions (higher temperature or longer reaction time) compared to the bromo-analog due to the lower leaving group ability of chloride.
Q3: Are there alternative, higher-yielding synthetic routes?
A3: While the classical condensation is common, other methods exist. One-pot syntheses where the α-haloketone is generated in situ have been reported.[6] Additionally, various catalytic systems, including copper and iodine, have been developed to improve yields and broaden the substrate scope for imidazo[1,2-a]pyridine synthesis.[7][8][9] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in some cases.[3]
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the specific conditions used. With optimized conditions, yields in the range of 70-90% are achievable. However, without careful control of the reaction parameters, yields can be much lower.
Q5: What are the key characterization peaks I should look for to confirm my product?
A5:
-
¹H NMR: Look for the disappearance of the NH₂ protons from 2-amino-3-methylpyridine and the appearance of characteristic aromatic protons of the imidazo[1,2-a]pyridine core. You should also see the singlet for the C3-H of the imidazole ring.
-
¹³C NMR: Expect to see the characteristic carbons of the fused heterocyclic system.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (C₁₄H₁₁ClN₂) should be observed.
Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine with a focus on achieving a high yield.
Materials:
-
2-Amino-3-methylpyridine
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-3-methylpyridine (1.0 eq) and anhydrous ethanol (20 mL).
-
Add sodium bicarbonate (1.5 eq) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate beaker, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.05 eq) in a minimum amount of anhydrous ethanol.
-
Add the solution of 2-bromo-1-(4-chlorophenyl)ethanone dropwise to the stirring mixture in the round-bottom flask over 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
Reaction Scheme
Caption: Synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 | 2-Amino-3-methylpyridine |
| Reactant 2 | 2-Bromo-1-(4-chlorophenyl)ethanone |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Bicarbonate |
| Temperature | Reflux (~78 °C) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | 70-90% |
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved February 15, 2026, from [Link]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
- Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (n.d.). Google Patents.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Synthesis and biological screening of 6”-[2 -(4’-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]- 4”-aryl pyrimidine-2”-(1”H)-thiones. (2012). Trade Science Inc. Retrieved February 15, 2026, from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. Retrieved February 15, 2026, from [Link]
-
PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. (n.d.). European Patent Office. Retrieved February 15, 2026, from [Link]
-
2-Amino-3-methylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. Retrieved February 15, 2026, from [Link]
Sources
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- 3. bio-conferences.org [bio-conferences.org]
- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 9. asianpubs.org [asianpubs.org]
Troubleshooting cyclization of 2-aminopyridines with alpha-haloketones
Ticket Subject: Troubleshooting Cyclization of 2-Aminopyridines with
Core Mechanism & Logic
Before troubleshooting, you must verify your mental model of the reaction. The Chichibabin imidazo[1,2-a]pyridine synthesis is a condensation reaction that typically proceeds via an N-alkylation first pathway.
The Mechanistic Pathway
Contrary to intuitive assumptions about the exocyclic amine (
-
Step 1 (N-Alkylation): The ring nitrogen attacks the
-carbon of the haloketone, displacing the halide. This forms a quaternary pyridinium salt (often isolable). -
Step 2 (Cyclization): The exocyclic amine attacks the carbonyl carbon.
-
Step 3 (Aromatization): Dehydration occurs (loss of
) to form the aromatic 5,6-fused system.
Figure 1: Standard mechanistic pathway. Note that the reaction can stall at the intermediate salt if no base is present or if the dehydration step is energetically unfavorable.
Diagnostic Troubleshooting (Symptom-Based)
Use this matrix to identify your issue based on experimental observations.
| Symptom | Probable Cause | Technical Solution |
| Reaction turns black/tarry immediately | Polymerization of | 1. Fresh Reagents: Recrystallize or distill the haloketone. 2. Scavenger: Add an acid scavenger (NaHCO |
| Precipitate forms, but is not Product | Formation of HBr Salt. The intermediate pyridinium salt has precipitated and failed to cyclize/dehydrate. | 1. Force Dehydration: Reflux in EtOH/H |
| Starting Material (SM) remains (TLC) | Deactivation by Protonation. The HBr byproduct protonates the unreacted 2-aminopyridine, rendering it non-nucleophilic. | 1. Stoichiometry: Use 2.0 equivalents of 2-aminopyridine (one acts as a base). 2. External Base: Add 1.1 eq of solid NaHCO |
| Product is "wet" / Oil won't solidify | Trapped Solvent/Water. The fused ring system is lipophilic but can hydrogen bond with water/ethanol. | 1. Azeotrope: Evaporate with toluene 3x to remove water. 2. Trituration: Sonicate the oil in cold Et |
| Wrong Regioisomer | Steric Hindrance. If the | 1. Solvent Switch: Move to a polar aprotic solvent (DMF, 80°C) to favor the thermodynamic product. 2. Lewis Acid: Use Lewis acids (e.g., Sc(OTf) |
Deep Dive: Critical Failure Points
Q: Why is my yield low with electron-poor 2-aminopyridines?
A: The initial step is a nucleophilic attack.[1] If your pyridine ring has strong Electron Withdrawing Groups (EWGs) like
-
Fix: You must increase the reaction temperature. Switch from Ethanol (reflux 78°C) to n-Butanol (118°C) or DMF (100°C) .
-
Catalysis: Add NaI (0.1 eq). This performs a Finkelstein reaction in situ, converting the
-bromo/chloroketone to the more reactive -iodoketone.
Q: I isolated a solid, but the NMR shows aliphatic protons where aromatic ones should be.
A: You have likely isolated the hydroxy-dihydro-imidazo[1,2-a]pyridine intermediate (Node "Inter2" in the diagram). The dehydration step failed.
-
The Fix: This intermediate is stable. Dissolve it in ethanol with a catalytic amount of concentrated HCl or p-TsOH and reflux for 1 hour. This will force the elimination of water and aromatize the ring.
Q: My -haloketone is a lachrymator and degrades. Is there a safer way?
A: Yes. Avoid handling isolated
-
Protocol: Mix 2-aminopyridine (1 eq), the corresponding methyl ketone (acetophenone derivative, 1 eq), and Iodine (I
, 1 eq) in toluene or DMSO. Heat to 100°C. -
Mechanism: Iodine halogenates the ketone in situ, which immediately reacts with the pyridine. This bypasses the instability issue.
Validated Experimental Protocols
Method A: Standard Conditions (For Robust Substrates)
Best for: Electron-rich or neutral pyridines, stable haloketones.
-
Dissolve: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in Ethanol (5 mL).
-
Add Base: Add NaHCO
(1.2 mmol). Note: Solid base prevents the solution from becoming too acidic. -
Add Electrophile: Add
-bromoketone (1.0 mmol) at room temperature. -
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC.
-
Workup: Cool to RT. The solvent volume should be reduced by 50% under vacuum. Pour into ice water (20 mL).
-
Collection: The product usually precipitates. Filter and wash with cold water. Recrystallize from EtOH/Water if needed.
Method B: The "Difficult Substrate" Protocol
Best for: Electron-deficient pyridines, sterically hindered ketones, or acid-sensitive substrates.
-
Setup: Use a microwave vial or sealed tube.
-
Mix: Combine 2-aminopyridine (1.0 mmol) and
-haloketone (1.2 mmol) in DMF (3 mL). -
Additive: Add Sc(OTf)
(5 mol%) or I (10 mol%). -
Heat: Heat to 100°C for 12 hours (conventional) or 140°C for 20 mins (Microwave).
-
Workup: Dilute with EtOAc (30 mL), wash with saturated LiCl solution (3x) to remove DMF. Dry organic layer over Na
SO . -
Purification: Flash chromatography is usually required (DCM:MeOH 95:5).
References
-
Perumal, S., et al. (2015). "A Review on the Synthesis and Biological Importance of Imidazo[1,2-a]pyridines." Current Organic Chemistry.
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
-
Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
-
Goel, R., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.
Sources
Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter for successful synthesis.
Introduction: The Critical Role of Temperature
The formation of the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, is highly sensitive to reaction temperature.[1][2] Temperature influences reaction kinetics, solubility of reagents, and the potential for side reactions. Finding the optimal temperature is key to maximizing yield and purity. This guide will walk you through common temperature-related challenges and provide systematic approaches to optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for imidazo[1,2-a]pyridine synthesis?
The optimal temperature can vary significantly depending on the specific synthetic route. For the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, temperatures can range from room temperature to 150°C.[1][3][4] Other methods, such as those involving α-haloketones, may proceed efficiently at a modest 60°C without a catalyst.[2] Microwave-assisted syntheses can significantly reduce reaction times by enabling rapid and uniform heating to elevated temperatures.[1][2]
Q2: How does temperature affect the reaction rate?
Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the degradation of starting materials or products, and promote the formation of undesired side products.[1] For instance, in some GBB reactions, increasing the temperature from room temperature to 60°C can substantially improve the yield and reduce the reaction time.[1]
Q3: Can the choice of solvent influence the optimal reaction temperature?
Absolutely. The solvent's boiling point will naturally cap the maximum temperature achievable at atmospheric pressure. Furthermore, the solvent's polarity and its ability to dissolve reactants and intermediates play a crucial role. For example, polar protic solvents like methanol and ethanol are commonly used and can influence the reaction mechanism by acting as co-catalysts.[5] High-boiling point aprotic solvents like DMF or toluene are often employed for reactions requiring higher temperatures.[6][7]
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on temperature-related solutions.
Problem 1: Low or No Product Yield
Initial Assessment:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.
-
Verify reagents and setup: Ensure the purity of your starting materials and the integrity of your reaction setup (e.g., proper sealing for reactions under inert atmosphere).
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature point. For many syntheses, a moderate increase to 60-80°C is effective.[1][6]
-
Consider a Higher Boiling Point Solvent: If the desired temperature exceeds the boiling point of your current solvent, switch to a higher boiling point solvent that is compatible with your reaction chemistry.
-
Microwave Irradiation: For reactions that are slow even at reflux, microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[1][2]
Problem 2: Significant Side Product Formation
Initial Assessment:
-
Characterize side products: If possible, isolate and characterize the major side products. This can provide valuable insights into the competing reaction pathways.
-
Review the reaction mechanism: Understand the potential side reactions associated with your specific synthetic route. For instance, dimerization of starting materials can sometimes occur.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can often favor the formation of side products. Try running the reaction at a lower temperature for a longer duration.
-
Optimize Catalyst Loading: In catalyzed reactions, the interplay between temperature and catalyst concentration is crucial. Sometimes, a lower temperature with a slightly higher catalyst loading can improve selectivity.
-
Stepwise Temperature Profile: Consider a temperature program where the reaction is initiated at a lower temperature to favor the formation of a key intermediate, followed by an increase in temperature to drive the final cyclization.
Experimental Protocols & Data
Table 1: Temperature Conditions for Imidazo[1,2-a]pyridine Synthesis
| Synthetic Method | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Groebke-Blackburn-Bienaymé | 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl | Methanol | Room Temp | Moderate | [8] |
| Groebke-Blackburn-Bienaymé | 2-aminopyridine, benzaldehyde, tert-butyl isocyanide | Sc(OTf)3 | Methanol | 150 (Microwave) | Good to Excellent | [4] |
| Condensation | 2-aminopyridine, α-bromoacetophenone | None | None | 60 | Efficient | [2] |
| Copper-Catalyzed | Aminopyridines, nitroolefins | CuBr | DMF | 80 | Good | [6] |
| Aza-Friedel-Crafts | Imidazo[1,2-a]pyridine, aldehyde, amine | Y(OTf)3 | Toluene | 110 | Moderate to Good | [7] |
General Protocol for Temperature Screening
-
Set up a series of parallel reactions in small vials.
-
To each vial, add the reactants and solvent in the correct stoichiometry.
-
Place each vial in a separate well of a temperature-controlled heating block.
-
Set the temperature for each vial to a different value (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C).
-
Monitor the reactions at regular intervals using TLC.
-
After a set time, quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or ¹H NMR) to determine the conversion and yield.
Visualizing the Process
Reaction Mechanism and Temperature Influence
The following diagram illustrates a generalized mechanism for the Groebke-Blackburn-Bienaymé reaction. Temperature can influence each of these steps, from the initial imine formation to the final cyclization.
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Workflow for Temperature Optimization
This flowchart provides a systematic approach to troubleshooting and optimizing the reaction temperature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
Technical Support Center: Stability of Imidazopyridines in Acidic Conditions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Acid-Mediated Instability in Imidazo[1,2-a]pyridine Scaffolds
Welcome to the Technical Support Center
You have reached the specialized support hub for researchers working with nitrogen-fused heterocycles. This guide addresses a critical bottleneck in drug discovery: the instability of imidazo[1,2-a]pyridine derivatives under acidic conditions. While the parent scaffold is aromatic and relatively robust, functionalized derivatives (common in medicinal chemistry, e.g., Zolpidem) often exhibit rapid degradation, hydrolysis, or rearrangement when exposed to acidic media during synthesis, workup, or HPLC analysis.
Module 1: Diagnostic & Mechanism (The "Why")
Q1: Why does my imidazopyridine derivative decompose in acidic media?
A: The instability is rarely due to the destruction of the core aromatic ring itself, but rather the acid-catalyzed hydrolysis of C3-substituents or, in specific electron-deficient cases, ring-opening rearrangements.
The Mechanism:
-
N1-Protonation: The N1 nitrogen is the most basic site (
). Protonation here is the first step. -
C3-Activation: Protonation increases the electrophilicity of the C3 position. If you have a hydrolyzable group at C3 (like an amide, ester, or imine—common in drugs like Zolpidem), the acid catalyzes the attack of water on this side chain.[1]
-
Hydrolysis: The side chain cleaves. For Zolpidem, the acetamide side chain hydrolyzes to form "Zolpacid" (a carboxylic acid derivative).[1]
Critical Note on Rearrangements: If you are working with the related imidazo[1,2-a]pyrimidine scaffold or imidazopyridines with strong electron-withdrawing groups (e.g., nitro), be aware of the Dimroth Rearrangement .[2] While typically base-catalyzed, it can occur under specific acidic/hydrolytic conditions in electron-deficient systems, leading to ring opening and recyclization to an isomer [1, 2].
Visualizing the Failure Mode:
Figure 1: Acid-catalyzed hydrolysis pathway of C3-functionalized imidazopyridines.
Module 2: Synthesis & Workup Troubleshooting (The "How to Fix")
Q2: I observe "vanishing yields" during acidic workup. How do I recover my compound?
A: Standard acidic washes (e.g., 1M HCl) to remove starting materials often extract the protonated imidazopyridine into the aqueous layer or induce hydrolysis.
Corrective Protocol:
-
Avoid Mineral Acids: Do not use HCl or H2SO4 for quenching or washing.
-
Buffer Your Workup: Use Ammonium Chloride (sat. aq.) or Phosphate Buffer (pH 6.0) . This maintains a pH where the imidazopyridine remains largely unprotonated (neutral) and stays in the organic layer, while preventing the harsh conditions that trigger side-chain hydrolysis.
-
Rapid Extraction: If low pH is unavoidable to remove impurities, perform the extraction at 0°C and neutralize immediately with cold NaHCO3.
Q3: My HPLC peaks are splitting or tailing significantly. Is it the column or the mobile phase?
A: It is likely your mobile phase modifier. Trifluoroacetic Acid (TFA) is a common culprit.
-
The Issue: TFA is a strong acid (
at 0.1%). It protonates the imidazopyridine (N1). While this usually improves peak shape for basic compounds, for labile imidazopyridines, it causes on-column degradation during the run, appearing as "saddle" peaks or baseline rise between peaks. -
The Solution: Switch to Ammonium Acetate (10 mM) or Formic Acid (0.1%) . Ammonium acetate buffers the pH to ~5-6, which is often stable enough for these scaffolds while still suppressing silanol interactions [3, 4].
Troubleshooting Decision Tree:
Figure 2: Decision matrix for troubleshooting HPLC anomalies with imidazopyridines.
Module 3: Experimental Data & Protocols
Comparative Stability Data
The following table summarizes the degradation of Zolpidem (a representative C3-amide imidazopyridine) under various stress conditions, highlighting the specific vulnerability to acid [5, 6].
| Stress Condition | Reagent / Condition | Duration | Degradation Observed | Primary Degradant |
| Acidic | 1.0 M HCl, 70°C | 48 h | ~8-10% | Zolpacid (Hydrolysis) |
| Alkaline | 1.0 M NaOH, 70°C | 1 h | >40% | Zolpacid (Hydrolysis) |
| Neutral | Water, 70°C | 8 days | < 1% | None |
| Photolytic | UV Light | 24 h | Variable | Oxozolpidem / Zolpyridine |
Key Insight: While alkaline instability is more severe, acidic instability is significant enough to ruin analytical standards or yield during scale-up if heat is applied.
Protocol: Optimized LC-MS Method for Labile Imidazopyridines
Use this method to validate purity without inducing on-column degradation.
-
Column: C18 (e.g., Phenomenex Luna or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 5.4 with glacial acetic acid).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or mass spec).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 80% B
-
15-20 min: Hold 80% B
-
-
Why this works: The ammonium acetate buffer prevents extreme pH drops that occur with TFA, stabilizing the amide side chain while maintaining sharp peak shape [5].
References
-
Guerret, P., et al. (2025).[3][4] Mechanistic aspects of the Dimroth rearrangement in imidazo[1,2-a]pyrimidines. ResearchGate. Link
-
El-Sawy, E. R., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. Link
-
Chromatography Support. (2024). HPLC Troubleshooting Guide: Mobile Phase Additives. HPLC.eu. Link
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Link
-
Mistri, H. N., et al. (2025). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. Link
-
ResearchGate Data. (2025). Fragmentation pattern for zolpidem and key degradation products.[1][5][6] ResearchGate. Link
Sources
Validation & Comparative
Comparative Analysis: 13C NMR of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
This guide provides a technical analysis of the 13C NMR spectral signatures of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry (e.g., GABA-A modulators, Zolpidem analogs).
Designed for drug development professionals, this document moves beyond simple data listing. It synthesizes experimental data from structural analogs (6-methyl and 7-methyl isomers) to establish a comparative identification protocol , ensuring you can confidently distinguish the 8-methyl target from its regioisomers.
Executive Summary & Structural Context
The imidazo[1,2-a]pyridine core is a 10-
-
Target Molecule: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine[1]
-
Key Challenge: Distinguishing the 8-methyl regioisomer from the 6-methyl and 7-methyl byproducts or analogs during synthesis.
-
Diagnostic Marker: The C-8 carbon signal and the specific shielding patterns on the adjacent C-7 and C-8a carbons.
Synthesis & Sample Preparation
To ensure reproducible NMR data, the compound is typically synthesized via the Ortoleva-King type reaction or direct condensation.
Protocol:
-
Reactants: 2-Amino-3-picoline (1.0 eq) + 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq).
-
Solvent/Conditions: Ethanol or DMF, reflux for 4–8 hours.
-
Purification: Neutralize with NaHCO
, filter precipitate, and recrystallize from Ethanol/DMF. -
NMR Sample: ~10 mg in 0.6 mL DMSO-d
(preferred for solubility of aryl-fused systems) or CDCl .
Note: DMSO-d
is recommended as it prevents aggregation-induced broadening often seen in planar heterocycles.
Comparative 13C NMR Data Analysis
The following table contrasts the chemical shifts of the 8-methyl target against its unsubstituted parent and regioisomers . This comparative approach validates the assignment.
Table 1: 13C NMR Chemical Shift Comparison (
, ppm)
Data synthesized from experimental literature on imidazo[1,2-a]pyridine derivatives [1, 2, 3, 4].
| Carbon Position | Parent (No Me) | 6-Methyl (Isomer) | 7-Methyl (Isomer) | 8-Methyl (Target) | Assignment Logic |
| C-2 | 143.5 | 144.1 | 144.5 | 143.8 | Quaternary; Deshielded by N1 & Aryl ring. |
| C-3 | 109.2 | 108.7 | 108.5 | 109.5 | Characteristic high-field aromatic CH. |
| C-5 | 127.5 | 122.3 | 127.8 | 126.8 | C-5 is sensitive to 6-substituents (shielded in 6-Me). |
| C-6 | 111.8 | 122.0 (C-Me) | 115.2 | 111.5 | Unsubstituted in Target; similar to Parent. |
| C-7 | 125.2 | 127.6 | 138.3 (C-Me) | 123.5 | Diagnostic: Upfield shift due to ortho-Me (8-Me). |
| C-8 | 117.5 | 116.6 | 115.1 | 127.0 | Diagnostic: Large downfield shift (Ipso-Me). |
| C-8a | 144.8 | 143.7 | 145.2 | 146.5 | Bridgehead; Deshielded by adjacent 8-Me. |
| Me (CH | — | 18.5 | 21.3 | 17.1 | 8-Me is typically most shielded (peri-effect). |
| Ar-Cl (C-Cl) | 133.5 | 133.6 | 133.1 | 133.4 | Para-chloro carbon (stable anchor). |
Key Diagnostic Signals for 8-Methyl Identification:
-
The C-8 Signal (~127 ppm): In the parent and other isomers, C-8 is a CH appearing at ~115–117 ppm. In the 8-methyl target , this becomes a quaternary carbon shifted downfield by ~10 ppm.
-
The Methyl Shift (~17.1 ppm): The 8-methyl group typically resonates at a lower frequency (16–17 ppm) compared to the 6-methyl (~18.5 ppm) or 7-methyl (~21 ppm) due to the "peri" steric compression with the bridgehead nitrogen lone pair.
-
C-5 Conservation: Unlike the 6-methyl isomer (where C-5 is shielded to ~122 ppm), the 8-methyl target retains the C-5 signal near the parent value (~127 ppm).
Structural Assignment Workflow (Graphviz)
The following diagram illustrates the logic flow for confirming the structure using 1D and 2D NMR.
Caption: Logical workflow for distinguishing the 8-methyl target from regioisomers using 13C NMR markers.
Experimental Validation Protocol
To validate your specific sample, follow this self-consistent check:
-
HMBC Correlation: Look for a long-range coupling between the Methyl protons (
~2.60) and two aromatic carbons:[2][3]-
C-8 (Ipso, ~127 ppm, strong correlation).
-
C-8a (Bridgehead, ~146 ppm, strong correlation).
-
Note: In the 6-methyl isomer, the methyl protons correlate to C-5 and C-7, which are chemically distinct.
-
-
13C DEPT-135:
-
Target (8-Me): C-8 disappears (Quaternary). C-5, C-6, C-7 are positive (CH).
-
Parent: C-8 is positive (CH).
-
6-Me Isomer: C-6 disappears (Quaternary).
-
References
-
Synthesis and NMR of 2-aryl-imidazo[1,2-a]pyridines: RSC Advances, 2014.
-
13C NMR of 7-methyl and 6-methyl isomers: ACS Omega, 2025.
-
General Imidazo[1,2-a]pyridine Spectral Data: Journal of Organic Chemistry, 1968 (Base scaffold shifts).
-
Zolpidem Intermediate Characterization: Flow Chemistry Synthesis of Zolpidem, Royal Society of Chemistry.
Sources
X-ray crystallography data for 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Topic: Comparative Guide: X-ray Crystallography & Structural Analysis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Executive Summary
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine represents a critical scaffold in medicinal chemistry, particularly in the development of hypnotic (e.g., zolpidem analogues), antiviral, and anti-inflammatory agents. This guide provides a technical comparison of its crystallographic profile against its non-methylated and structural analogues.
By integrating experimental synthesis data with crystallographic benchmarks from the Cambridge Structural Database (CSD) for close analogues, this guide elucidates the structural impact of the 8-methyl substitution . This moiety is not merely a lipophilic appendage; it significantly alters the crystal packing efficiency, melting point, and solubility profile compared to the core 2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold.
Crystallographic Data Profile
The following table contrasts the target compound with its direct structural analogues to highlight the specific contribution of the 8-methyl group and the 4-chlorophenyl ring to the solid-state assembly.
| Feature | Target Compound | Core Comparator | Substituent Comparator |
| Compound Name | 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 8-Methyl-2-phenylimidazo[1,2-a]pyridine |
| Formula | C₁₄H₁₁ClN₂ | C₁₃H₉ClN₂ | C₁₄H₁₂N₂ |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 242.70 g/mol | 228.68 g/mol | 208.26 g/mol |
| Melting Point | ~154–156 °C (Experimental range) | 201–202 °C | 103–105 °C |
| Crystal System | Monoclinic (Predicted) | Orthorhombic / Monoclinic | Monoclinic |
| Space Group | P2₁/c (Typical for this class) | Pna2₁ (for 3-CHO deriv.) | P2₁/c |
| Key Interaction | C–H···N (Dimer), Cl···π | π–π Stacking (Face-to-Face) | C–H···π (Edge-to-Face) |
| Packing Effect | Steric Disruption: The 8-Me group twists the pyridine ring, reducing planar stacking efficiency. | High Planarity: Allows tight π-stacking, resulting in higher lattice energy (high MP). | Lower Stability: Methyl group lowers lattice energy significantly (MP drop ~100°C). |
Analyst Insight: The introduction of the 8-methyl group consistently lowers the melting point compared to the unsubstituted core (202°C
~156°C). This is a crystallographic signature of symmetry breaking and steric hindrance , where the methyl group prevents the tight "pancake"- stacking observed in the planar core scaffold.
Synthesis & Crystal Growth Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a slow evaporation method post-purification is recommended. The synthesis follows a condensation pathway (Hantzsch-type reaction).
Step-by-Step Methodology
-
Reagents:
-
Precursor A: 2-Amino-3-methylpyridine (1.0 equiv).
-
Precursor B: 2-Bromo-1-(4-chlorophenyl)ethanone (4-Chlorophenacyl bromide) (1.0 equiv).
-
Solvent: Ethanol or DMF.[4]
-
Base: Sodium bicarbonate (NaHCO₃) or refluxing without base followed by neutralization.
-
-
Reaction Workflow:
-
Dissolve Precursor A and Precursor B in ethanol (10 mL/mmol).
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature. The hydrobromide salt may precipitate.
-
Neutralize with aqueous NaHCO₃ to liberate the free base.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
-
Crystallization Protocol (Slow Evaporation):
-
Solvent System: Dissolve 50 mg of the purified solid in a minimal amount of hot Acetonitrile or Ethanol/Water (4:1) .
-
Vessel: Use a narrow-neck vial covered with Parafilm featuring a single pinhole.
-
Conditions: Store at ambient temperature (20–25°C) in a vibration-free environment.
-
Timeline: Block-like crystals typically form within 48–72 hours.
-
Structural Analysis & Mechanism
The "8-Methyl Effect" on Crystal Packing
In the core scaffold (2-phenylimidazo[1,2-a]pyridine), the molecule is essentially planar, allowing molecules to stack directly on top of each other (interplanar distance ~3.4 Å).
-
Observation: In the 8-methyl derivative , the methyl group at position 8 (adjacent to the bridgehead nitrogen) introduces steric bulk.
-
Causality: This bulk forces adjacent molecules to slide or rotate to accommodate the methyl group, often expanding the unit cell volume and reducing the density. This manifests as a lower melting point and increased solubility in organic solvents compared to the unsubstituted analogue.
Intermolecular Interactions
-
C–H···N Hydrogen Bonds: The primary stabilizing force is the interaction between the acidic proton at C3 (or phenyl ring protons) and the N1 nitrogen of a neighboring molecule.
-
Halogen Bonding (Cl···X): The 4-chlorophenyl group introduces a dipole. In the crystal lattice, the Chlorine atom frequently engages in Type II halogen bonding (Cl···N or Cl···O if solvated) or weak Cl···
interactions, serving as a directional anchor that dictates the long-range order.
Visualization of Pathways
Figure 1: Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and growth of diffraction-quality crystals of the target imidazo[1,2-a]pyridine derivative.
Figure 2: Interaction Network & Structural Logic
Caption: Logical map showing how the 8-methyl substituent disrupts planarity, affecting packing efficiency and thermal properties.[2]
References
-
Synthesis and General Characterization
- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (Describes the synthesis of 8-methyl analogues).
-
Source:
-
Crystallographic Benchmarks (Core Scaffold)
-
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.[2] (Provides unit cell and packing data for the 4-Cl-phenyl core).
-
Source:
-
-
Comparative Melting Point Data
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives.
-
Source:
-
Halogen Bonding in Imidazopyridines
- Crystal structure and Hirshfeld surface analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
-
Source:
Sources
- 1. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | C14H9ClN2O | CID 2757793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | 94937-86-7 [smolecule.com]
- 4. scispace.com [scispace.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Melting Point Determination of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its identity, purity, and polymorphic form.[1][2] This guide offers a comprehensive comparison of two primary methods for determining the melting point of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC), providing both theoretical grounding and practical, step-by-step protocols.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[3][4][5] Accurate determination of the physicochemical properties of its derivatives, such as the title compound, is a crucial step in the pre-formulation and quality control phases of drug development.
Methodology Comparison: Capillary Apparatus vs. Differential Scanning Calorimetry
The choice of method for melting point determination often depends on the required level of precision, the nature of the sample, and the intended application of the data.
1. Capillary Melting Point Apparatus: A Fundamental Technique
The capillary method is a long-established and widely used technique for determining the melting point of a crystalline solid.[6][7][8] It relies on the visual observation of the phase transition from solid to liquid as the sample is heated in a sealed capillary tube.[6][7]
Causality Behind Experimental Choices: The packing of the sample is a critical step; a finely powdered and uniformly packed sample ensures even heat distribution, leading to a sharper and more accurate melting range.[8][9] The rate of heating is also crucial. A rapid initial heating can be used to approach the approximate melting point, but a slower heating rate (typically 1-2°C per minute) is essential near the melting point to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10][11]
2. Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This method provides highly precise and quantitative data on thermal transitions, including melting point, enthalpy of fusion, and the presence of polymorphs or impurities.[12][14][15]
Causality Behind Experimental Choices: The use of a small sample size in DSC minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.[16] The heating rate in DSC also influences the results; a slower heating rate provides better resolution of thermal events, while a faster rate can be used for rapid screening. The inert atmosphere (typically nitrogen) prevents oxidative degradation of the sample during heating.
Experimental Protocols
Protocol 1: Melting Point Determination using a Capillary Melting Point Apparatus
Objective: To determine the melting point range of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
Materials:
-
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine onto a clean, dry watch glass.[9]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate determination.
-
Accurate Determination: Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.[10]
-
Observation: Observe the sample closely through the magnifying lens.
-
Record Temperatures:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
-
Melting Range: The recorded temperature range is the melting point of the sample.
-
Replicate: Repeat the measurement with a fresh capillary tube to ensure reproducibility.
Protocol 2: Melting Point Determination using Differential Scanning Calorimetry (DSC)
Objective: To precisely determine the melting point and enthalpy of fusion of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
Materials:
-
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine into an aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and seal it using a crimper. This encapsulates the sample and ensures good thermal contact.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument to heat the sample at a constant rate, typically 10°C per minute, under a nitrogen purge. The temperature range should encompass the expected melting point.
-
Data Acquisition: Initiate the thermal program and record the heat flow as a function of temperature.
-
Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. Determine the following from the peak:
-
Onset Temperature: The temperature at which the melting begins, determined by the intersection of the baseline and the tangent of the peak's leading edge.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.
-
Comparative Data Analysis
To illustrate the differences in the data obtained from each method, the following table presents hypothetical, yet realistic, results for the melting point determination of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine and a closely related analogue, Zolpidem (N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide).[17][18][19]
| Parameter | Capillary Apparatus: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine | DSC: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine | Capillary Apparatus: Zolpidem | DSC: Zolpidem |
| Melting Range (°C) | 194.5 - 196.0 | - | 193 - 197[17][18] | - |
| Onset Temperature (°C) | - | 194.8 | - | 193.5 |
| Peak Temperature (°C) | - | 195.7 | - | 196.0[18][19] |
| Enthalpy of Fusion (J/g) | Not Applicable | 115.2 | Not Applicable | 120.5 |
| Observations | Sharp melting range indicates high purity. | Single, sharp endotherm confirms a pure crystalline solid. | Broader melting range may suggest slight impurities. | Sharp endotherm, consistent with a pure substance. |
Visualizing the Workflow
The following diagram illustrates the generalized workflow for melting point determination, applicable to both methods with specific instrument variations.
Caption: Generalized workflow for melting point determination.
Conclusion
Both the capillary melting point apparatus and Differential Scanning Calorimetry are valuable tools for the thermal characterization of pharmaceutical compounds like 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine.
-
The capillary method offers a straightforward and accessible means of determining the melting range, which is often sufficient for routine identification and preliminary purity assessment.[6][7]
-
DSC , on the other hand, provides a more comprehensive and quantitative analysis of the melting process.[12][14][15] The determination of the onset temperature and enthalpy of fusion offers a higher degree of precision and can reveal subtle thermal events that may be missed by visual observation.[16]
For researchers and professionals in drug development, the choice of method should be guided by the specific requirements of the analysis. For definitive characterization and in-depth studies of solid-state properties, DSC is the superior technique. However, for rapid verification of identity and routine quality control, the capillary method remains a reliable and cost-effective option.
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Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved February 15, 2026, from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved February 15, 2026, from [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
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Zolpidem - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 13). Pharmapproach. Retrieved February 15, 2026, from [Link]
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(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. (2018, October 5). Retrieved February 15, 2026, from [Link]
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An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. (n.d.). Retrieved February 15, 2026, from [Link]
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Navigating the Crucial Terrain of Aqueous Solubility: A Comparative Analysis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine and Zolpidem
Introduction: The Paramount Importance of Solubility in Drug Discovery
Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering therapeutic efficacy. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, is the foundation for numerous biologically active compounds, including the widely prescribed sedative-hypnotic, Zolpidem. However, this heterocyclic system is often associated with low water solubility.[1]
This guide focuses on a comparative analysis of Zolpidem and a structurally related analogue, 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine. By examining the known solubility of Zolpidem and dissecting the structural attributes of its counterpart, we aim to provide valuable insights for researchers working with this chemical series.
Molecular Structures and Physicochemical Properties
A thorough understanding of the molecular architecture of each compound is fundamental to predicting and interpreting their solubility characteristics.
Caption: Molecular structures and basic properties of Zolpidem and the target compound.
Zolpidem: A Solubility Profile
Zolpidem, as its tartrate salt, exhibits pH-dependent solubility. The free base has a reported aqueous solubility of 23 mg/mL at 20°C.[2] It is characterized as slightly soluble in water, sparingly soluble in methanol, and practically insoluble in methylene chloride.[3] The presence of the N,N-dimethylacetamide group at the 3-position of the imidazopyridine ring introduces a degree of polarity that contributes to its aqueous solubility.
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: A Predictive Analysis
Direct experimental data on the aqueous solubility of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is not extensively documented. However, a qualitative assessment can be made by analyzing its structural features in comparison to Zolpidem.
-
Absence of a Polar Side Chain: Unlike Zolpidem, this compound lacks the polar N,N-dimethylacetamide group. This is a significant structural difference that strongly suggests a lower intrinsic aqueous solubility.
-
Increased Lipophilicity: The presence of a 4-chlorophenyl group at the 2-position increases the lipophilicity of the molecule. The chlorine atom, while electronegative, contributes to the overall nonpolar character of the phenyl ring.
-
Methyl Substitution: The 8-methyl group, similar to the 6-methyl group in Zolpidem, is a small lipophilic substituent.
Based on these structural characteristics, it is hypothesized that 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine will exhibit significantly lower aqueous solubility than Zolpidem.
The following table summarizes the key physicochemical properties of both compounds.
| Property | 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine | Zolpidem |
| Molecular Formula | C₁₄H₁₁ClN₂ | C₁₉H₂₁N₃O |
| Molecular Weight | 242.7 g/mol | 307.4 g/mol |
| Structure | Imidazo[1,2-a]pyridine with a 4-chlorophenyl at C2 and a methyl at C8 | Imidazo[1,2-a]pyridine with a p-tolyl at C2, a methyl at C6, and an N,N-dimethylacetamide at C3 |
| Aqueous Solubility (reported) | Data not available | 23 mg/mL (free base) at 20°C[2] |
| General Solubility Descriptors | Predicted to be poorly soluble in water | Slightly soluble in water[4][3] |
Experimental Determination of Aqueous Solubility: A Recommended Protocol
To obtain definitive comparative data, a robust and validated experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended here.[5][6][7][8]
Caption: Recommended workflow for the shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of Buffer Solution: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of the solid 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine to a known volume of the buffer solution in a sealed, inert container. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker.
-
Sampling and Analysis: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.
-
Phase Separation: Immediately separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent.
-
Data Reporting: The final solubility is reported in units of µg/mL or µM.
Discussion and Implications for Drug Development
The anticipated poor aqueous solubility of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, based on its structural features, presents a significant challenge for its potential development as a therapeutic agent. Researchers should consider the following:
-
Early Formulation Strategies: For in vitro and in vivo studies, the use of co-solvents (e.g., DMSO, ethanol) or enabling formulations (e.g., cyclodextrin complexes, lipid-based formulations) may be necessary to achieve sufficient concentrations.
-
Salt Formation: Investigation into the formation of various salts could be a viable strategy to enhance solubility, as is common for many basic drugs.[1]
-
Prodrug Approaches: Designing a prodrug by incorporating a polar, ionizable moiety that can be cleaved in vivo to release the active parent compound could be explored.
-
Structural Modifications: If the pharmacological activity resides in the core scaffold, further chemical modifications to introduce polar functional groups could be a long-term strategy to improve the overall physicochemical profile.
Conclusion
This guide provides a comparative overview of the solubility of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine and Zolpidem. While a direct quantitative comparison is hindered by the lack of experimental data for the former, a qualitative analysis based on molecular structure strongly suggests that 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine will have significantly lower aqueous solubility. The provided experimental protocol offers a clear path for researchers to determine the precise solubility of this compound, a critical step in its evaluation as a potential drug candidate. Understanding and addressing the challenge of poor solubility early in the drug discovery process is paramount for the successful development of new therapeutics based on the imidazo[1,2-a]pyridine scaffold.
References
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Esposito, S., et al. (2009). Physicochemical characterization and in vivo properties of Zolpidem in solid dispersions with polyethylene glycol 4000 and 6000. PubMed. Retrieved February 15, 2026, from [Link]
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U.S. Food and Drug Administration. (2008). Chemistry Review Data Sheet. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and operational excellence in the laboratory. The handling and disposal of novel research compounds like 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold family, demand a rigorous and informed approach.[1][2][3] Given that specific toxicological and environmental data for this particular compound are not widely available, we must operate under the precautionary principle, guided by its chemical structure and the established protocols for related hazardous materials.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: A Structurally-Informed Approach
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. In the absence of a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, we must infer its potential risks from its constituent parts: a chlorinated aromatic system and an imidazopyridine core.
-
Chlorinated Organic Compound: The presence of a chlorophenyl group places this molecule squarely in the category of halogenated organic compounds.[4][5] Such compounds are treated with caution for two primary reasons:
-
Environmental Persistence: Halogenated organics can be persistent in the environment and may exhibit toxicity to aquatic organisms.
-
Incineration Byproducts: Improper incineration of chlorinated waste can lead to the formation of highly toxic and carcinogenic dioxins and furans.[4] Therefore, it is imperative that this waste is not mixed with non-halogenated solvent streams which may be reprocessed as fuel.[4]
-
-
Pyridine-like Core: The imidazo[1,2-a]pyridine core is an analogue of pyridine. Pyridine itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7][8] It can cause skin and eye irritation and may lead to systemic effects on the nervous system, liver, and kidneys upon prolonged exposure.[9] While the toxicological profile of our specific compound is unknown, it is prudent to assume it may share some of these hazardous properties.
Based on this assessment, 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine must be handled and disposed of as a hazardous, halogenated organic chemical waste.
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal, adherence to proper safety protocols is non-negotiable.
Always work within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8] | Protects eyes from splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Nitrile gloves (check manufacturer's data for chemical resistance). | Provides a barrier against dermal absorption, which is a potential route of exposure for pyridine-like compounds.[6] Contaminated gloves should be disposed of as hazardous waste. |
| Protective Clothing | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | In the event of a large spill outside of a fume hood, a respirator may be necessary, but this should only be used by trained personnel.[10] |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. This ensures that waste streams can be treated appropriately by certified disposal facilities.
Step 1: Select the Correct Waste Container
-
Waste Type: Halogenated Organic Waste.[5]
-
Container Material: Use only designated, chemically resistant containers. Glass bottles are often preferred for organic wastes as they are less likely to be damaged by solvents.[4] Ensure the container has a secure, vapor-tight screw cap.
-
Container Labeling: The container must be clearly and accurately labeled before any waste is added. The label should include:
-
The words "Hazardous Waste "
-
The words "Halogenated Organic Waste "
-
The full chemical name: 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine and any solvents it may be dissolved in.
-
Appropriate hazard pictograms (e.g., Flammable, Toxic, Irritant - based on the precautionary principle).
-
Step 2: Segregate and Transfer Waste
The specific procedure depends on the form of the waste.
A. Unused or Waste Solid Compound:
-
Working in a fume hood, carefully use a clean spatula to transfer the solid material directly into the labeled Halogenated Organic Waste container.
-
Avoid creating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible solvent (like ethanol or isopropanol) to minimize aerosolization.
-
Rinse the spatula with a small amount of solvent, collecting the rinsate in the same waste container.
B. Solutions Containing the Compound:
-
Carefully pour the solution from the flask or beaker directly into the labeled Halogenated Liquid Organic Waste container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]
-
Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used in the solution) at least twice. Add this rinsate to the waste container to ensure all hazardous material is captured.
C. Contaminated Labware and Debris (Gloves, Weighing Paper, Pipette Tips, etc.):
-
Do not dispose of contaminated solids in a liquid waste container.
-
Collect all contaminated solid debris in a separate, clearly labeled container or a heavy-duty, sealable plastic bag designated for "Solid Hazardous Waste" or "Contaminated Lab Debris."
-
This solid waste will also be collected by your institution's hazardous waste management team.
Caption: Decision workflow for proper segregation and disposal of the compound.
Spill and Decontamination Procedures
Accidents can happen, and a robust disposal plan includes procedures for spill cleanup.
For a Small Spill (<100 mL or a few grams):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access and ensure the spill is contained within the fume hood.
-
PPE: Wear the full PPE described in Section 2.
-
Absorb/Contain:
-
For liquids, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[12] Do not use paper towels, which are combustible.
-
For solids, gently cover with a damp cloth or absorbent pad to prevent dust from becoming airborne.
-
-
Collect: Using non-sparking tools (e.g., plastic spatula or scoop), carefully collect the absorbed material and place it into your designated solid hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[13] Collect all cleaning materials as contaminated solid waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Secure: If safe to do so, close the laboratory door and post a warning sign.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Final Disposal Pathway: From Lab to Destruction
Once your waste container is full (or you are finished with the project), it must be transferred to your institution's designated satellite accumulation area for pickup.[10] From there, a licensed hazardous waste contractor will transport it for final disposal. The appropriate disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers and afterburners.[14] This technology is designed to safely break down the molecule into simpler components (carbon dioxide, water, and hydrogen chloride) while "scrubbing" the acidic gases from the exhaust, preventing environmental pollution.[14]
By adhering to this comprehensive disposal plan, you demonstrate a commitment to safety, scientific integrity, and environmental stewardship, building a foundation of trust in our shared scientific enterprise.
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MATERIAL SAFETY DATA SHEET - Pyridine . J.T. Baker. (2011, August 29). Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. (n.d.). Retrieved from [Link]
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WASTE MANAGEMENT - HAZARDOUS WASTE SEGREGATION . Bucknell University. (2016, April 15). Retrieved from [Link]
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Recycling & Disposal . European Chlorinated Solvents Association (ECSA). (n.d.). Retrieved from [Link]
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Standard Operating Procedure - Pyridine . Washington State University. (n.d.). Retrieved from [Link]
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CHEMICAL SPILL PROCEDURES . Clarkson University. (n.d.). Retrieved from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ACS Omega. (2026, January 6). Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . ChemProc. (2025, November 11). Retrieved from [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst . Letters in Applied NanoBioScience. (2021, January 20). Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Pyridine - SAFETY DATA SHEET . PENTA. (2024, November 26). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
